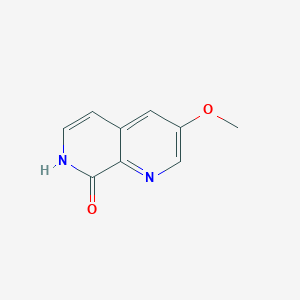

3-methoxy-1,7-naphthyridin-8(7H)-one

Description

BenchChem offers high-quality 3-methoxy-1,7-naphthyridin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1,7-naphthyridin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-methoxy-7H-1,7-naphthyridin-8-one |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-4-6-2-3-10-9(12)8(6)11-5-7/h2-5H,1H3,(H,10,12) |

InChI Key |

TUCRFOHEIQQZRS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C2C(=C1)C=CNC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Design and Synthesis of Methoxy-Substituted Naphthyridinones

Executive Summary: The Post-Fluoroquinolone Era

The naphthyridinone scaffold—a diazanaphthalene derivative containing a fused pyridine and pyridinone ring—has emerged as a critical pharmacophore in modern drug discovery. While historically overshadowed by their quinolone cousins (e.g., ciprofloxacin), methoxy-substituted naphthyridinones are now at the forefront of two distinct therapeutic frontiers:

-

Novel Bacterial Topoisomerase Inhibitors (NBTIs): Addressing multidrug-resistant (MDR) Gram-negative bacteria. Unlike fluoroquinolones, which stabilize the DNA-gyrase cleavage complex via a water-metal ion bridge, NBTIs utilize a "single-strand" binding mode, often anchored by a 1,5-naphthyridinone core where methoxy substitutions modulate hERG liability and solubility.

-

Kinase Inhibition (Oncology): 1,6- and 2,7-naphthyridinones serve as ATP-competitive inhibitors for c-Met, SYK, and mTOR. Here, the methoxy group frequently acts as a specific hydrogen-bond acceptor for hinge region residues or fills hydrophobic sub-pockets to tune selectivity.

This guide provides a technical deep-dive into the synthetic architecture, structure-activity relationships (SAR), and experimental protocols for these privileged scaffolds.

Structural Architecture & Pharmacophore Analysis[1]

The positioning of the nitrogen atoms and the methoxy substituent dictates the biological trajectory of the molecule.

Isomeric Scaffolds and Applications

| Scaffold Isomer | Primary Application | Mechanism of Action | Key Methoxy Role |

| 1,5-Naphthyridin-2-one | Antibacterial (NBTIs) | Inhibits Gyrase A / ParC (distinct from quinolones) | C7-Methoxy: Enhances solubility and reduces hERG channel affinity compared to unsubstituted analogs. |

| 1,6-Naphthyridin-2-one | Oncology (Kinase Inhibitors) | ATP-competitive inhibition (c-Met, SYK, mTOR) | Aryl-Methoxy: Often present on the N1-phenyl ring to engage solvent-front residues. |

| 2,7-Naphthyridin-1-one | Oncology (c-Met) | Type II Kinase Inhibition | Core-Methoxy: Modulates electron density of the ring system to fine-tune |

The "Methoxy Effect" in SAR

In naphthyridinone design, the methoxy group is rarely a bystander.

-

Electronic Effect: As a strong electron-donating group (EDG) by resonance, it increases the electron density of the pyridine ring, altering the pKa of the ring nitrogens. This is crucial for NBTIs, where the basicity of the linker amine is key to binding.

-

Conformational Lock: In biaryl systems (e.g., 1,6-naphthyridinones with an N1-aryl group), an ortho-methoxy group can restrict rotation via steric clash, locking the bioactive conformation.

-

Metabolic Shield: Replacing a metabolic "soft spot" (like a methyl group) with a methoxy group can block benzylic oxidation, though O-demethylation becomes a new liability to monitor.

Synthetic Methodologies

We categorize synthesis into two primary workflows: the Conrad-Limpach Cyclization (for 1,5-isomers) and the Nitrile-Malonate Condensation (for 1,6-isomers).

Workflow Visualization

Figure 1: Divergent synthetic pathways for biologically relevant naphthyridinone isomers. Pathway A utilizes high-temperature cyclization for the 1,5-core, while Pathway B employs base-mediated condensation for the 1,6-core.

Detailed Experimental Protocol

This protocol details the synthesis of 4-hydroxy-7-methoxy-1,5-naphthyridine-3-carbonitrile , a versatile precursor for NBTIs. The methoxy group is installed prior to cyclization, ensuring regioselectivity.

Reaction Class: Gould-Jacobs Type Cyclization (Microwave Assisted) Target: 4-hydroxy-7-methoxy-[1,5]naphthyridine-3-carbonitrile

Materials

-

Precursor: 2-cyano-3-ethoxyacrylic acid ethyl ester (or EMME derivative).

-

Amine: 5-methoxy-3-pyridinamine.

-

Solvent/Medium: Dowtherm A (for thermal) or Ethanol (for MW condensation step).

-

Equipment: Microwave reactor (e.g., Biotage Initiator) or high-temp oil bath.

Step-by-Step Methodology

Step 1: Enamine Formation

-

Charge a microwave vial with 5-methoxy-3-pyridinamine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

-

Add Ethanol (5 mL/mmol).

-

Heat at reflux (or MW 80°C) for 30–60 minutes.

-

Monitor by TLC (SiO2, 50% EtOAc/Hexane) for disappearance of the amine.

-

Cool to RT. The intermediate enamine often precipitates. Filter, wash with cold ethanol, and dry.

Step 2: Cyclization (The Critical Step) Rationale: The pyridine ring is electron-deficient, making electrophilic aromatic substitution (cyclization) difficult. High temperature is required to overcome the activation energy barrier.

-

Thermal Method: Suspend the enamine intermediate in Dowtherm A (10 mL/g). Heat to 250°C for 30–45 minutes.

-

Caution: Ensure vigorous stirring to prevent charring on the flask walls.

-

-

Microwave Method (Preferred): Place the enamine (neat or minimal high-boiling solvent) in a quartz vessel. Irradiate at 220°C for 15–20 minutes (High Absorption setting).

-

Work-up: Cool the reaction mixture to room temperature. Add Hexane (20 mL/g) to the Dowtherm A mixture to precipitate the product.

-

Filter the solid. Wash extensively with Hexane (to remove Dowtherm) and then Diethyl Ether.

-

Purification: Recrystallize from DMF/Ethanol if necessary.

Step 3: Validation

-

1H NMR (DMSO-d6): Look for the diagnostic singlet of the C2-H (approx 8.8-9.2 ppm) and the methoxy singlet (3.9 ppm). The hydroxyl proton is often broad or exchanged.

-

Yield Expectation: 60–75%.

Medicinal Chemistry & SAR Case Studies

Case Study A: 1,5-Naphthyridinone NBTIs

Target: Bacterial DNA Gyrase / Topoisomerase IV.[1] Challenge: Fluoroquinolone resistance (QRDR mutations). Solution: NBTIs bind to a distinct pocket.

SAR Logic:

-

Left-Hand Side (LHS): The 7-methoxy-1,5-naphthyridin-4-one core intercalates between DNA base pairs. The methoxy group at C7 (or C6 depending on numbering convention) improves lipophilicity (LogD) without introducing the phototoxicity associated with C8-fluorine in quinolones.

-

Linker: An oxabicyclooctane linker connects the LHS to the Right-Hand Side (RHS) amine.[2]

-

RHS: A basic amine interacts with the DNA backbone.

Case Study B: c-Met Kinase Inhibitors

Target: c-Met (Hepatocyte Growth Factor Receptor). Scaffold: 1,6-Naphthyridin-2-one.[3]

Mechanism:

-

The lactam (NH-CO) motif of the naphthyridinone functions as the hinge binder (Donor-Acceptor pair).

-

Methoxy Role: A methoxy group on the pendant aryl ring (e.g., at the 4-position of a benzyl group attached to N1 or C3) fills the hydrophobic "selectivity pocket" adjacent to the ATP binding site, improving selectivity over homologous kinases like VEGFR2.

References

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 2021.[3]

-

Development of methodologies for synthesis of 4-hydroxy-[1,5]naphthyridine-3-carbonitriles. Materials Today: Proceedings, 2023.

-

Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors. Journal of Medicinal Chemistry, 2025.[4]

-

Antibacterial properties of AM-1155, a new 8-methoxy quinolone. Journal of Antimicrobial Chemotherapy, 1995.

-

Tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015.[2]

Sources

- 1. C1–C2-linker substituted 1,5-naphthyridine analogues of oxabicyclooctane-linked NBTIs as broad-spectrum antibacterial agents (part 7) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Hydroxy tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of RHS moiety (Part-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of 3-methoxy-1,7-naphthyridin-8(7H)-one

The following technical guide details the chemical identity, structural properties, and synthesis of 3-methoxy-1,7-naphthyridin-8(7H)-one . This document is structured for researchers in medicinal chemistry and drug discovery.

Chemical Identity & Core Properties[1][2][3][4]

3-Methoxy-1,7-naphthyridin-8(7H)-one is a heterocyclic scaffold belonging to the naphthyridinone family. It is characterized by a fused bicyclic system containing two nitrogen atoms (positions 1 and 7) and a lactam functionality at position 8. This molecule serves as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PKD, VEGFR) and PDE inhibitors, where the lactam motif functions as a critical hydrogen-bond donor/acceptor pair.

Physicochemical Data Table

| Property | Value | Notes |

| CAS Registry Number | 1569695-13-1 | Unique Identifier |

| IUPAC Name | 3-methoxy-7H-1,7-naphthyridin-8-one | Also: 3-methoxy-1,7-naphthyridin-8-ol (tautomer) |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | Monoisotopic Mass: 176.0586 |

| SMILES | COc1cncc2[nH]c(=O)ccc12 | Lactam form (predominant) |

| InChIKey | GBGBMKNQBLEZIW-UHFFFAOYSA-N | (Analogous fluoro-derivative Key) |

| LogP (Calc) | ~0.8 - 1.2 | Lipophilic, suitable for CNS penetration |

| TPSA | ~55 Ų | Good oral bioavailability profile |

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium of this molecule is vital for binding mode analysis (e.g., docking studies).

-

Lactam Form (8(7H)-one): The predominant species in solution and solid state. The N7-H acts as a hydrogen bond donor, and the C8=O acts as an acceptor. This mimics the donor-acceptor motif found in DNA base pairs, making it an excellent hinge-binder in kinase ATP pockets.

-

Lactim Form (8-hydroxy): Less stable but can be trapped via O-alkylation.

Tautomerism Visualization

The following diagram illustrates the equilibrium and the numbering scheme.

Caption: Equilibrium between the dominant lactam (8-one) and minor lactim (8-hydroxy) forms.

Synthetic Methodology

Synthesis of 1,7-naphthyridines substituted at the 3-position requires a strategy that introduces the methoxy group early (on the pyridine precursor) or utilizes a specific cyclization logic. The most robust route utilizes Directed Ortho Metalation (DoM) followed by cyclization.

Retrosynthetic Logic

-

Disconnection: Break the C8-N7 and C5-C6 bonds.

-

Precursor: A 3,4-disubstituted pyridine.[1]

-

Starting Material: 3-Amino-5-methoxypyridine (commercially available or synthesized from 3,5-dibromopyridine).

Protocol: DoM-Mediated Cyclization

This protocol ensures regioselectivity, placing the aldehyde at C4 (between the amino and methoxy groups) to guarantee the 1,7-naphthyridine core.

Step 1: Protection

-

Reagents: 3-Amino-5-methoxypyridine, Di-tert-butyl dicarbonate (Boc₂O), THF.

-

Action: Protect the amine to direct lithiation.

-

Product: tert-Butyl (3-methoxy-5-pyridyl)carbamate.

Step 2: Formylation (Key Step)

-

Reagents: n-Butyllithium (n-BuLi, 2.2 eq), DMF, THF, -78°C.

-

Mechanism: The Boc group and Methoxy group typically direct lithiation to the position between them (C4) or ortho to the Boc. In 3-amino-5-methoxypyridine, C4 is flanked by both directing groups, making it the highly favored site for lithiation.

-

Product: tert-Butyl (4-formyl-5-methoxy-3-pyridyl)carbamate.

Step 3: Deprotection & Cyclization (One-Pot)

-

Reagents: TFA (deprotection), then condensation with Monoethyl malonate or Wittig Reagent (Ph₃P=CHCOOEt).

-

Conditions: Acidic hydrolysis removes Boc. The resulting amino-aldehyde spontaneously condenses with the active methylene/ylide followed by intramolecular cyclization.

-

Product: 3-Methoxy-1,7-naphthyridin-8(7H)-one .

Synthesis Workflow Diagram

Caption: Step-wise synthesis via Directed Ortho Metalation (DoM) ensuring correct regiochemistry.

Applications in Drug Discovery[2][9]

The 3-methoxy-1,7-naphthyridin-8(7H)-one scaffold is valuable for its ability to mimic the adenine ring of ATP.

-

Kinase Inhibition: The lactam (NH-CO) motif forms a bidentate hydrogen bond with the "hinge region" residues of kinases (e.g., Glu/Cys backbone). The 3-methoxy group projects into the hydrophobic pocket (Gatekeeper region), potentially improving selectivity.

-

Epigenetic Targets: Naphthyridinones have shown activity against bromodomains (BET family) when appropriately substituted.

-

Fragment-Based Screening: Due to its low molecular weight (176 Da) and high ligand efficiency, this molecule is an ideal "fragment" for NMR or X-ray crystallographic screening campaigns.

References

-

National Institutes of Health (NIH) - PubChem. (2024). Naphthyridinone Scaffold Biological Activity & Derivatives. Retrieved from [Link]

Sources

solubility profile of 3-methoxy-1,7-naphthyridin-8(7H)-one in organic solvents

[1][2]

Structural Analysis & Physicochemical Determinants[3]

To understand the solubility behavior of 3-methoxy-1,7-naphthyridin-8(7H)-one, we must first deconstruct its molecular interactions.[1][2] This compound is not merely a lipophilic heterocycle; it is a vinylogous amide (lactam) embedded in a naphthyridine scaffold.[1][2]

The Lactam Dimerization Barrier

The core 1,7-naphthyridin-8(7H)-one moiety mimics the behavior of 2-pyridone.[1] In the solid state and non-polar solvents, this moiety forms stable, centrosymmetric hydrogen-bonded dimers (N–H···O=C).

-

Implication: Dissolution requires an energy penalty to break this intermolecular H-bond network.[1][2]

-

Solvent Selection Rule: Solvents must possess high dielectric constants or strong H-bond acceptor capabilities (DMSO, DMF) to disrupt these dimers.[1][2]

The Methoxy Modulation

The C3-methoxy group introduces a lipophilic vector (

-

Effect: It slightly enhances solubility in chlorinated solvents (DCM, Chloroform) compared to the unsubstituted parent lactam, but reduces water solubility by increasing the LogP (estimated ~1.1 - 1.5).[1][2]

Acid-Base Sensitivity

The N1 nitrogen is basic (pyridine-like).[1][2]

-

pH Dependency: Solubility will increase exponentially below pH 4.0 due to protonation of N1, forming the soluble cation.[2]

Predicted Solubility Profile (Chemometric Assessment)

Based on the Hansen Solubility Parameters (HSP) of the naphthyridine scaffold and the functional group contributions, the following solubility trends are projected. These values serve as the starting concentration ranges for your experimental design.

Table 1: Projected Solubility Matrix at 25°C

| Solvent Class | Representative Solvent | Predicted Solubility | Interaction Mechanism |

| Dipolar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Strong dipole disrupts lactam dimers; excellent solvation of aromatic system.[1] |

| Protic Polar | Methanol, Ethanol | Moderate (5–20 mg/mL) | Solvent acts as H-bond donor/acceptor, competing with crystal lattice forces.[1][2] |

| Chlorinated | Dichloromethane (DCM) | Moderate-Low (1–10 mg/mL) | Solvation via dispersion forces and weak dipole interactions; limited by lactam polarity.[1][2] |

| Polar Aprotic | Acetone, Ethyl Acetate | Low (<5 mg/mL) | Insufficient H-bond acidity to break lactam dimers effectively.[1][2] |

| Non-Polar | Toluene, Hexane, Heptane | Insoluble (<0.1 mg/mL) | High energy cost to solvate the polar lactam head group.[2] |

| Aqueous | Water (pH 7.[1][2]0) | Very Low (<0.5 mg/mL) | Hydrophobic effect of the aromatic core dominates.[1][2] |

Critical Note: For process chemistry (crystallization), a mixture of DMSO/Water (antisolvent) or Methanol/Water is recommended based on this profile.[1][2]

Experimental Protocol: Determination of Thermodynamic Solubility

To generate the definitive "Gold Standard" data for your Certificate of Analysis (CoA) or regulatory filing, you must utilize the Shake-Flask Method with HPLC-UV Quantification .[1]

Workflow Visualization

Figure 1: Standardized workflow for thermodynamic solubility determination of heterocyclic lactams.

Step-by-Step Methodology

Reagents: High-purity solvents (HPLC grade), 3-methoxy-1,7-naphthyridin-8(7H)-one (>98% purity).[1][2]

-

Preparation: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial (or 1.5 mL Eppendorf tube).

-

Saturation: Add 500 µL of the target solvent.

-

Observation: If the solid dissolves completely, add more solid until a suspension persists.[2]

-

-

Equilibration: Place the vials in a thermomixer or orbital shaker.

-

Temperature: Set to 25.0°C ± 0.1°C.

-

Time: Agitate at 750 rpm for 24 hours.

-

-

Phase Separation:

-

Filtration: Draw the supernatant and filter through a 0.22 µm PTFE filter (compatible with most organics).[1][2]

-

Dilution & Analysis: Dilute the filtrate with mobile phase (typically Acetonitrile/Water) to fall within the linear range of the HPLC calibration curve.

HPLC Conditions (Suggested)

Thermodynamic Analysis (Van't Hoff Plot)

To understand the energy landscape of dissolution (solute-solvent interactions vs. crystal lattice energy), you must measure solubility at three temperatures (e.g., 25°C, 37°C, 50°C).[2]

Use the modified Van't Hoff equation :

12Where:

- = Mole fraction solubility.[1][2]

- = Enthalpy of solution (indicates if dissolution is endothermic/exothermic).[1][2]

- = Entropy of solution.[1][2]

Interpretation for 3-methoxy-1,7-naphthyridin-8(7H)-one:

-

If

is positive (Endothermic): Solubility increases with temperature.[1][2] This is expected for this compound in most organic solvents as energy is required to break the crystal lattice.[1][2] -

Non-Linearity: If the plot of

vs

Tautomeric Considerations in Solvation

The 1,7-naphthyridin-8-one system exists in equilibrium between the lactam (dominant) and lactim (8-hydroxy) forms.[1][2]

Figure 2: Tautomeric equilibrium affecting solubility profiles.

-

Solvent Effect: In protic solvents (MeOH, Water), the Lactam form is stabilized by solvation.[2] In non-polar solvents, the equilibrium may shift slightly, but the low solubility usually prevents spectroscopic observation of the minor tautomer.[2]

-

Analytical Caution: Ensure your HPLC method separates potential tautomers or (more likely) that the kinetics of tautomerization are fast enough that they elute as a single peak.[1][2]

References

-

Naphthyridine Chemistry: Litvinov, V. P. (2004).[1][2] Chemistry of 1,6-naphthyridines and other isomeric naphthyridines. Russian Chemical Reviews. Link

-

Solubility Protocols: Bhattachar, S. N., et al. (2006).[1][2] Solubility: it's not just a number. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Link[1][2]

-

Thermodynamic Analysis: Grant, D. J. W., & Higuchi, T. (1990).[1][2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2] Link[1][2]

-

Hansen Parameters: Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] Link

Methodological & Application

Synthesis of 3-methoxy-1,7-naphthyridin-8(7H)-one: An Application Note and Detailed Protocol

Introduction

The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors and antitumor agents.[1] The substitution pattern on the naphthyridine core is crucial for modulating pharmacological activity. This document provides a detailed synthetic protocol for 3-methoxy-1,7-naphthyridin-8(7H)-one, a potentially valuable intermediate for drug discovery programs. The presented synthesis is a multi-step process designed for robustness and accessibility in a standard organic chemistry laboratory.

The synthetic strategy hinges on the construction of the 1,7-naphthyridine core via a Skraup reaction, a classic and effective method for synthesizing quinolines and related heterocyclic systems.[2][3] This is followed by the introduction of the methoxy group at the C3 position through a nucleophilic aromatic substitution. This application note provides a comprehensive, step-by-step guide for researchers, explaining the rationale behind each procedural choice to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Proposed Synthetic Pathway

The synthesis of 3-methoxy-1,7-naphthyridin-8(7H)-one is proposed to proceed via a three-step sequence, starting from the commercially available 5-bromo-2-hydroxypyridine. The pathway involves the formation of a key intermediate, 3-bromo-1,7-naphthyridin-8(7H)-one, followed by a nucleophilic substitution to introduce the desired methoxy group.

Caption: Proposed synthetic route for 3-methoxy-1,7-naphthyridin-8(7H)-one.

Experimental Protocols

Part 1: Synthesis of 3-Amino-5-bromopyridin-2(1H)-one (Intermediate I)

The synthesis of the key precursor, 3-amino-5-bromopyridin-2(1H)-one, is a two-step process involving nitration followed by reduction.

Step 1a: Nitration of 5-bromo-2-hydroxypyridine

-

Rationale: The introduction of a nitro group at the C3 position is achieved through electrophilic aromatic substitution. The pyridone ring is activated towards electrophilic attack, and the directing effects of the existing substituents favor nitration at the C3 position. A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent.

-

Protocol:

-

To a cooled (0 °C) and stirred solution of 5-bromo-2-hydroxypyridine (1.0 eq) in concentrated sulfuric acid, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 5-bromo-3-nitro-2-hydroxypyridine.

-

Step 1b: Reduction of 5-bromo-3-nitro-2-hydroxypyridine

-

Rationale: The nitro group is reduced to an amine using a well-established method employing iron powder in acetic acid. This method is generally high-yielding and avoids the use of more hazardous reducing agents.[4]

-

Protocol:

-

To a suspension of iron powder (5.0 eq) in acetic acid, heat the mixture to 80 °C.

-

Add a solution of 5-bromo-3-nitro-2-hydroxypyridine (1.0 eq) in acetic acid dropwise.

-

After the addition, continue stirring at 80 °C for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and filter through a pad of celite, washing the pad with ethyl acetate.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-amino-5-bromopyridin-2(1H)-one.

-

Part 2: Synthesis of 3-Bromo-1,7-naphthyridin-8(7H)-one (Intermediate II)

This step involves the construction of the second pyridine ring through a Skraup cyclization.

-

Rationale: The Skraup reaction is a reliable method for the synthesis of quinolines and naphthyridines from anilines (or amino-pyridines in this case) and glycerol.[3][5] Glycerol dehydrates in the presence of sulfuric acid to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation yield the naphthyridine core. An oxidizing agent, such as nitrobenzene or arsenic acid, is required for the final aromatization step. Ferrous sulfate is often added to moderate the typically exothermic reaction.[3]

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to a mixture of 3-amino-5-bromopyridin-2(1H)-one (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (catalytic amount).

-

Add an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate, 1.2 eq) to the mixture.

-

Heat the reaction mixture to 120-130 °C for 3-4 hours.

-

Cool the mixture and cautiously pour it into a large volume of water.

-

Neutralize the solution with a concentrated sodium hydroxide solution while cooling in an ice bath.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

-

Purification by column chromatography (silica gel, dichloromethane/methanol gradient) or recrystallization yields 3-bromo-1,7-naphthyridin-8(7H)-one.[6]

-

Part 3: Synthesis of 3-Methoxy-1,7-naphthyridin-8(7H)-one (Final Product)

The final step is a nucleophilic aromatic substitution to install the methoxy group.

-

Rationale: The bromine atom at the C3 position of the electron-deficient naphthyridinone ring is susceptible to nucleophilic attack. Sodium methoxide is a strong nucleophile that will displace the bromide ion to form the desired methoxy ether.[7][8] The reaction is typically carried out in methanol as the solvent.

-

Protocol:

-

To a solution of 3-bromo-1,7-naphthyridin-8(7H)-one (1.0 eq) in dry methanol, add sodium methoxide (1.5-2.0 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to obtain 3-methoxy-1,7-naphthyridin-8(7H)-one.

-

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Molar Ratio (SM:Reagent) | Typical Yield |

| 1a | 5-Bromo-2-hydroxypyridine | HNO₃, H₂SO₄ | 5-Bromo-3-nitro-2-hydroxypyridine | 1 : 1.1 | 85-95% |

| 1b | 5-Bromo-3-nitro-2-hydroxypyridine | Fe, Acetic Acid | 3-Amino-5-bromo-2-hydroxypyridine | 1 : 5 | 80-90% |

| 2 | 3-Amino-5-bromo-2-hydroxypyridine | Glycerol, H₂SO₄, Oxidizing Agent | 3-Bromo-1,7-naphthyridin-8(7H)-one | 1 : 3 : 1.2 | 40-60% |

| 3 | 3-Bromo-1,7-naphthyridin-8(7H)-one | NaOMe, MeOH | 3-Methoxy-1,7-naphthyridin-8(7H)-one | 1 : 1.5-2.0 | 70-85% |

Trustworthiness: Product Validation and Characterization

To ensure the identity and purity of the synthesized 3-methoxy-1,7-naphthyridin-8(7H)-one, a comprehensive analytical workflow is essential.

Caption: Analytical workflow for the validation of the final product.

-

Thin Layer Chromatography (TLC): TLC should be used throughout the synthesis to monitor reaction progress and assess the purity of the isolated products. A suitable eluent system (e.g., dichloromethane/methanol) should be developed to achieve good separation of the starting materials, intermediates, and products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for the structural elucidation of the final product and key intermediates. The ¹H NMR spectrum of 3-methoxy-1,7-naphthyridin-8(7H)-one is expected to show characteristic signals for the aromatic protons on the naphthyridine core and a singlet for the methoxy group protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight of the final product, providing further evidence of its identity.

References

-

Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4).

-

Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.

-

Rostron, C. & Barber, J. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link.

-

Vive Chemistry. (2012, November 3). Skraup's Synthesis. WordPress.com.

-

Advanced ChemBlocks. (2026, February 5). 3-bromo-6,7-dihydro-5H-1,7-naphthyridin-8-one.

-

Wikipedia. (2023, November 28). Skraup reaction. In Wikipedia.

-

Chahal, K., Badhavath, R., & Reddy, K. R. (2025, November 12). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum.

-

Chemsrc. (2025, August 25). 3-Bromo-1,7-naphthyridin-8(7H)-one.

-

ChemicalBook. (n.d.). 3-Amino-2-bromo-5-methylpyridine synthesis.

Sources

- 1. iipseries.org [iipseries.org]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 6. 3-Bromo-1,7-naphthyridin-8(7H)-one | CAS#:1375301-90-8 | Chemsrc [chemsrc.com]

- 7. learninglink.oup.com [learninglink.oup.com]

- 8. brainly.com [brainly.com]

Application Notes and Protocols for the Synthesis of Naphthyridinone Derivatives

Introduction: The Enduring Significance of Naphthyridinones in Modern Chemistry

Naphthyridinones, bicyclic heterocyclic compounds containing a nitrogen atom in each ring and a ketone functionality, represent a cornerstone of medicinal chemistry and materials science. The inherent structural features of the naphthyridinone scaffold, including its rigidity, planarity, and capacity for hydrogen bonding, make it a privileged structure in the design of biologically active molecules. Indeed, naphthyridinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antibacterial, antiviral, and anti-inflammatory properties. This wide-ranging bioactivity has cemented their status as essential building blocks in the development of novel therapeutics.

The synthetic versatility of the naphthyridinone core allows for the introduction of a diverse array of substituents, enabling fine-tuning of their physicochemical and biological properties. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the key reagents and synthetic strategies employed in the construction of these vital heterocyclic systems. We will delve into both classical and contemporary methodologies, offering not just step-by-step protocols but also the underlying mechanistic principles that govern these transformations. By understanding the "why" behind the "how," researchers can better troubleshoot, optimize, and adapt these methods to their specific synthetic goals.

Classical Approaches to Naphthyridinone Synthesis: Time-Tested and Robust

The Gould-Jacobs Reaction: A Cornerstone in 4-Hydroxy-1,5-Naphthyridinone Synthesis

The Gould-Jacobs reaction is a powerful and reliable method for the synthesis of 4-hydroxyquinolines and their nitrogenated analogs, including the 1,5-naphthyridinone core.[1][2] This two-step process begins with the condensation of a 3-aminopyridine derivative with an electrophilic three-carbon unit, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[3]

Mechanistic Insights: The reaction is initiated by a nucleophilic attack of the amino group of the 3-aminopyridine onto the electron-deficient carbon of DEEM, leading to the elimination of ethanol and the formation of a vinylogous amide intermediate.[1][2] The subsequent intramolecular cyclization is a 6-electron electrocyclization that occurs under thermal conditions, forming the dihydronaphthyridine ring. This intermediate then tautomerizes to the more thermodynamically stable 4-hydroxy-1,5-naphthyridinone product.[1]

Experimental Protocol: Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylate

Materials:

-

3-Aminopyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A (or other high-boiling solvent such as diphenyl ether)

-

Hexane

-

Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer

Procedure:

-

Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture to 120-130 °C for 2 hours with stirring. The reaction mixture will gradually become a thick syrup. Allow the mixture to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, can be used directly in the next step.

-

Cyclization: In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C with vigorous stirring. Slowly and carefully add the crude intermediate from the previous step to the hot solvent. Maintain the reaction temperature at 250 °C for 30 minutes. The product will precipitate from the hot solution.

-

Work-up and Purification: Allow the reaction mixture to cool to below 100 °C. Add hexane to facilitate further precipitation of the product. Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data Summary: Gould-Jacobs Reaction

| Starting 3-Aminopyridine | Electrophile | Cyclization Conditions | Product | Yield (%) | Reference |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Dowtherm A, 250 °C | 4-Hydroxy-1,5-naphthyridine-3-carboxylate | High | [4] |

| Substituted 3-aminopyridines | Diethyl ethoxymethylenemalonate | Thermal | Substituted 4-hydroxy-1,5-naphthyridines | Variable | [5] |

| 3-Aminopyridine | Diethyl methylenemalonate | Thermal | 4-Hydroxy-1,5-naphthyridine | Good | [5] |

Workflow for the Gould-Jacobs Reaction

Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxy-1,5-naphthyridinone derivatives.

The Friedländer Annulation: A Versatile Route to 1,8-Naphthyridinones

The Friedländer annulation is a classic and highly adaptable method for the synthesis of quinolines and their aza-analogs, including the 1,8-naphthyridinone scaffold.[6] This reaction involves the condensation of a 2-aminonicotinaldehyde or a related ketone with a compound containing an active methylene group, typically in the presence of a base or acid catalyst.[7]

Mechanistic Insights: The base-catalyzed Friedländer reaction generally proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde functionality of the 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.[8]

Experimental Protocol: Choline Hydroxide Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine [1]

Materials:

-

2-Aminonicotinaldehyde

-

Acetone

-

Choline hydroxide (45 wt% in H₂O)

-

Deionized water

-

Ethyl acetate

-

Round-bottom flask, magnetic stirrer, water bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL). Add acetone (1.5 mmol) to the solution.

-

Catalysis and Reaction: Add choline hydroxide (1 mol%) to the reaction mixture. Stir the mixture at 50 °C in a water bath for approximately 6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using 10% methanol in dichloromethane as the eluent.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the product with ethyl acetate (40 mL) and water (10 mL). Separate the organic layer and concentrate it under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary: Friedländer Annulation for 1,8-Naphthyridinones [1]

| Active Methylene Compound | Catalyst | Conditions | Product | Yield (%) |

| Acetone | Choline Hydroxide (1 mol%) | H₂O, 50 °C, 6h | 2-Methyl-1,8-naphthyridine | >95 |

| Propiophenone | Choline Hydroxide (1 mol%) | H₂O, 50 °C, 8h | 2-Methyl-3-phenyl-1,8-naphthyridine | 92 |

| Cyclohexanone | Choline Hydroxide (1 mol%) | H₂O, 50 °C, 10h | 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b]acridine | 94 |

| 1-Ethylpiperidin-4-one | Choline Hydroxide (1 mol%) | H₂O, 50 °C, 10h | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][9][10]naphthyridine | 96 |

Mechanism of the Base-Catalyzed Friedländer Annulation

Caption: Simplified mechanism of the base-catalyzed Friedländer annulation.

The Conrad-Limpach Synthesis: A Route to 4-Hydroxy-1,5-Naphthyridinones

The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines, and it can be adapted for the synthesis of 4-hydroxy-1,5-naphthyridinones by using a 3-aminopyridine as the starting material.[11][12] The reaction involves the condensation of an aminopyridine with a β-ketoester.[13]

Mechanistic Insights: The reaction proceeds in two key steps. First, the aminopyridine reacts with the β-ketoester to form a β-aminoacrylate intermediate (an enamine). This is typically the kinetically favored product at lower temperatures. The second step is a high-temperature thermal cyclization of the β-aminoacrylate, which leads to the formation of the 4-hydroxy-1,5-naphthyridinone.[11][12]

Experimental Protocol: Synthesis of a 4-Hydroxy-1,5-naphthyridinone Derivative

Materials:

-

Substituted 3-aminopyridine

-

β-ketoester (e.g., ethyl acetoacetate)

-

High-boiling solvent (e.g., mineral oil, Dowtherm A)

-

Toluene

-

Weak acid catalyst (e.g., glacial acetic acid)

Procedure:

-

Enamine Formation: To a solution of the substituted 3-aminopyridine (1.0 equivalent) in toluene, add the β-ketoester (1.1 equivalents). Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the condensation. Monitor the reaction by TLC. Once complete (typically 2-4 hours), cool the mixture and remove the solvent under reduced pressure. The crude β-aminoacrylate can be used directly in the next step.

-

Thermal Cyclization: In a separate flask, place the crude β-aminoacrylate and add a high-boiling solvent (approximately 10-20 mL per gram of intermediate). Heat the mixture with stirring to approximately 250 °C and maintain this temperature for 30-60 minutes.

-

Work-up and Purification: After cooling, the product may precipitate. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data Summary: Conrad-Limpach Reaction

| 3-Aminopyridine Derivative | β-Ketoester | Cyclization Conditions | Product | Yield (%) | Reference |

| 3-Aminopyridine | Ethyl acetoacetate | Mineral Oil, 250 °C | 2-Methyl-4-hydroxy-1,5-naphthyridine | Moderate to High | [11][12] |

| Substituted 3-aminopyridines | Various β-ketoesters | Dowtherm A, 250 °C | Substituted 4-hydroxy-1,5-naphthyridinones | Variable | [10] |

| 3-Aminopyridine | Meldrum's acid | Dowtherm A, 250 °C | 8-Hydroxy-1,5-naphthyridine | Good | [4] |

Modern Synthetic Strategies: Innovation in Naphthyridinone Construction

Rh(III)-Catalyzed C-H Activation: A Regioselective Approach

Modern synthetic chemistry has seen a surge in the development of C-H activation methodologies, offering highly efficient and atom-economical routes to complex molecules. Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of naphthyridinone derivatives.[3] This approach utilizes a directing group to achieve high regioselectivity in the functionalization of C-H bonds.

Mechanistic Insights: The catalytic cycle is believed to commence with a C-H activation at the 2-position of a nicotinamide N-oxide substrate, forming a rhodacycle intermediate. This is followed by regioselective insertion of an alkyne or alkene into the Rh-C bond. Subsequent reductive elimination furnishes the naphthyridinone product, and the catalyst is regenerated.[3]

Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of Naphthyridinones [3]

Materials:

-

Nicotinamide N-oxide derivative

-

Alkyne or alkene

-

[Cp*RhCl₂]₂ catalyst

-

AgSbF₆ additive

-

Solvent (e.g., THF or ethanol)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the nicotinamide N-oxide (1.0 equivalent), the alkyne or alkene (1.2-1.5 equivalents), [Cp*RhCl₂]₂ (2.5-5 mol%), and AgSbF₆ (10-20 mol%).

-

Reaction Conditions: Add the appropriate solvent and stir the reaction mixture at room temperature for alkynes or at a slightly elevated temperature (e.g., 60-80 °C) for alkenes.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, the reaction mixture is typically concentrated and purified by column chromatography on silica gel to afford the desired naphthyridinone product.

Quantitative Data Summary: Rh(III)-Catalyzed C-H Activation [3]

| Nicotinamide N-oxide | Coupling Partner | Conditions | Product | Yield (%) |

| N-methoxy-N-methylnicotinamide N-oxide | Diphenylacetylene | [CpRhCl₂]₂, AgSbF₆, THF, rt | 3,4-Diphenyl-1-methoxy-1,5-naphthyridin-2(1H)-one | High |

| N-methoxy-N-methylnicotinamide N-oxide | Styrene | [CpRhCl₂]₂, AgSbF₆, EtOH, 80 °C | 1-Methoxy-4-phenyl-3,4-dihydro-1,5-naphthyridin-2(1H)-one | Good |

| Various substituted nicotinamide N-oxides | Various alkynes and alkenes | [Cp*RhCl₂]₂, AgSbF₆ | Substituted naphthyridinones | Good to Excellent |

Catalytic Cycle for Rh(III)-Catalyzed C-H Activation

Caption: A simplified catalytic cycle for the Rh(III)-catalyzed synthesis of naphthyridinones.

Synthesis of 1,6-Naphthyridin-2(1H)-ones from Preformed Pyridone Rings

An alternative and effective strategy for the construction of 1,6-naphthyridin-2(1H)-ones involves utilizing a preformed pyridone ring as a key building block.[14] This approach allows for the late-stage formation of the second pyridine ring, offering a different retrosynthetic disconnection compared to the previously discussed methods.

Mechanistic Insights: The specific mechanism depends on the chosen reagents. A common approach involves the reaction of a substituted pyridone with a reagent that can provide the remaining atoms for the new ring. For instance, reaction with malononitrile can lead to a Thorpe-Ziegler type cyclization to form the naphthyridinone ring.

Experimental Protocol: Synthesis of a 1,6-Naphthyridin-2(1H)-one Derivative

Materials:

-

Substituted 2-pyridone

-

Malononitrile (or other suitable C3 synthon)

-

Base (e.g., sodium ethoxide)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 2-pyridone (1.0 equivalent) in ethanol.

-

Reaction: Add a solution of sodium ethoxide in ethanol, followed by the addition of malononitrile (1.1 equivalents).

-

Cyclization: Heat the reaction mixture to reflux for several hours.

-

Work-up and Purification: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Quantitative Data Summary: Synthesis from Preformed Pyridones

| Pyridone Derivative | Reagent | Conditions | Product | Yield (%) | Reference |

| Substituted 2-pyridone | Malononitrile | NaOEt, EtOH, reflux | Substituted 1,6-naphthyridin-2(1H)-one | Good | [14] |

| 4-Chloropyridine derivative | Methyl phenylacetate | Base | 1,6-Naphthyridin-2(1H)-one derivative | Moderate | [14] |

Conclusion: A Diverse Toolkit for Naphthyridinone Synthesis

The synthesis of naphthyridinone derivatives is a rich and evolving field, with a diverse array of methodologies available to the modern chemist. From the time-honored Gould-Jacobs and Friedländer reactions to the cutting-edge C-H activation strategies, researchers have a powerful toolkit at their disposal. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. By understanding the nuances of each method, from the underlying mechanisms to the practical experimental considerations, scientists can continue to unlock the vast potential of the naphthyridinone scaffold in the pursuit of new medicines and materials.

References

-

ACS Omega 2021 , 6 (29), 18956–18965. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

-

J. Am. Chem. Soc.2013 , 135, 39, 14492–14495. Rh(III)-Catalyzed C–H Activation and Double Directing Group Strategy for the Regioselective Synthesis of Naphthyridinones. [Link]

-

Molecules2020 , 25(14), 3252. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

-

Indian Journal of Heterocyclic Chemistry2015 , 24, 305-308. CeCl₃.7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. [Link]

-

Wikipedia. Conrad–Limpach synthesis. [Link]

-

Molecules2020 , 25(14), 3252. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

-

Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]

-

Pharmaceuticals2021 , 14(10), 1029. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

-

Molecules2020 , 25(14), 3252. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

-

Pharmaceuticals2021 , 14(10), 1029. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

-

SynArchive. Conrad-Limpach Synthesis. [Link]

-

Organic & Biomolecular Chemistry. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]

-

Pharmaceuticals2021 , 14(10), 1029. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. connectjournals.com [connectjournals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]

- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Methoxy-1,7-naphthyridin-8(7H)-one as a Pharmaceutical Intermediate

The following technical guide is structured for researchers and drug development professionals. It synthesizes synthetic protocols, mechanistic insights, and therapeutic applications of 3-methoxy-1,7-naphthyridin-8(7H)-one , a privileged scaffold in medicinal chemistry.

Executive Summary

3-Methoxy-1,7-naphthyridin-8(7H)-one (CAS: 1569695-13-1) is a bicyclic heterocyclic intermediate critical in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors , p38 MAP kinase inhibitors , and antibacterial agents . Its structure—a fused pyridine and pyridinone ring system—mimics the quinolone core, offering tunable electronic properties via the methoxy group and versatile functionalization at the N7 (lactam) and C8 (carbonyl) positions.

This guide provides validated protocols for its synthesis, downstream derivatization, and quality control, serving as a blueprint for incorporating this scaffold into drug discovery campaigns.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 3-methoxy-1,7-naphthyridin-8(7H)-one |

| CAS Number | 1569695-13-1 |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol |

| pKa (Calc) | ~0.5 (Pyridine N), ~11.0 (Lactam NH) |

| Key Functionality | Lactam (electrophilic C8, nucleophilic N7), Methoxy (EDG) |

Synthesis Protocols

Protocol A: Regioselective Synthesis (Recommended)

While the classic Gould-Jacobs reaction using 3-aminopyridine yields a mixture of 1,5- and 1,7-naphthyridines, the 2-chloro-3-aminopyridine route offers superior regioselectivity for the 1,7-isomer.

Prerequisites:

-

Starting Material: 3-Amino-2-chloropyridine (or 5-methoxy derivative for direct access).

-

Reagents: Ethyl acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF.

Step-by-Step Methodology:

-

Heck Coupling (Introduction of Carbon Skeleton):

-

Charge a reaction vessel with 3-amino-2-chloropyridine (1.0 eq), ethyl acrylate (1.2 eq), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

-

Dissolve in anhydrous DMF (0.5 M concentration) and add Et₃N (2.0 eq).

-

Purge with Argon and heat to 100°C for 12–16 hours .

-

Mechanism:[1][2][3][4][5] Palladium-catalyzed cross-coupling introduces the acrylate arm at the C2 position.

-

Workup: Cool, filter through Celite, dilute with EtOAc, wash with water/brine. Concentrate to yield the cinnamate-like intermediate.

-

-

Cyclization (Lactam Formation):

-

Dissolve the intermediate in Dowtherm A or diphenyl ether.

-

Heat to 250°C (high thermal cyclization) for 1–2 hours.

-

Mechanism:[1][2][3][4][5] Intramolecular nucleophilic attack of the amine nitrogen onto the ester carbonyl, releasing ethanol.

-

Isolation: Cool to room temperature. Dilute with hexanes to precipitate the product. Filter and wash with hexanes/ether.

-

-

Methoxylation (If not present in starting material):

-

If starting with the unsubstituted core, bromination (Br₂) followed by nucleophilic aromatic substitution with NaOMe in MeOH introduces the methoxy group at C3 (requires specific activation control). Note: Starting with 5-methoxy-3-amino-2-chloropyridine is preferred.

-

Protocol B: Functionalization (Activation of C8)

To use this intermediate for drug synthesis, the C8 carbonyl is typically converted to a chloride leaving group.

Chlorination Protocol:

-

Suspend 3-methoxy-1,7-naphthyridin-8(7H)-one (1.0 eq) in POCl₃ (10 vol).

-

Add a catalytic amount of DMF (3–5 drops).

-

Heat to reflux (105°C) for 2–4 hours.

-

Monitoring: TLC/LC-MS should show disappearance of the polar lactam and appearance of the less polar chloride.

-

-

Quench: Evaporate excess POCl₃ under reduced pressure. Pour residue onto crushed ice/NaHCO₃ (Exothermic!). Extract with DCM.

-

Product: 8-chloro-3-methoxy-1,7-naphthyridine .

Visualizing the Workflow

The following diagram illustrates the synthesis and downstream application pathways for the 1,7-naphthyridine scaffold.

Figure 1: Synthetic workflow from pyridine precursor to bioactive drug candidate.

Therapeutic Applications & Case Studies

Case Study: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) inhibitors are used to treat COPD, psoriasis, and neuroinflammation. The 1,7-naphthyridine core serves as a bioisostere for the quinoline or phthalazinone cores found in older generation inhibitors.

-

Mechanism: The N1 and N7 nitrogens mimic the adenine ring of cAMP, fitting into the PDE4 active site. The 3-methoxy group often occupies a hydrophobic pocket (Q-pocket), enhancing selectivity over other PDE isoforms.

-

SAR Insight: Substitution at the C8 position (via the chloro-intermediate) with a cycloalkyl-amine or substituted aniline is crucial for potency.

Case Study: Antibacterial Gyrase Inhibitors

Similar to nalidixic acid (a 1,8-naphthyridine), the 1,7-isomer targets bacterial DNA gyrase.

-

Modification: N-alkylation at N7 (e.g., ethyl or cyclopropyl) and oxidation of C3 to a carboxylic acid (or bioisostere) are typically required for antibacterial activity.

Analytical Quality Control

To ensure the integrity of the intermediate, the following QC parameters are mandatory:

| Method | Expected Result / Criteria |

| HPLC Purity | >98.0% (Area %). Impurities often include uncyclized acrylate or regioisomers (if using Gould-Jacobs). |

| 1H NMR (DMSO-d₆) | Characteristic singlet at ~8.5–9.0 ppm (H2), doublet at ~8.0 ppm (H4). Methoxy singlet at ~3.9 ppm. Broad singlet >11 ppm (NH lactam). |

| LC-MS | [M+H]⁺ = 177.18. Check for absence of [M+H]⁺ = 195 (hydrolysis/ring opening). |

| Residual Solvents | DMF and Dowtherm A are high-boiling; ensure <5000 ppm via GC-HS. |

Safety & Handling Protocols

-

Hazard Identification:

-

POCl₃: Highly corrosive, reacts violently with water. Use strictly in a fume hood with quench protocols ready.

-

Naphthyridines: Potential bioactive agents.[1][3][6] Handle as "Potent Compounds" (OEB 3/4) until toxicity is fully characterized. Wear double nitrile gloves and N95/P100 respiratory protection if handling powder.

-

-

Storage: Hygroscopic. Store under nitrogen at 2–8°C.

-

Waste Disposal: Halogenated organic waste (for POCl₃ reactions). Aqueous waste from quenching must be neutralized to pH 7 before disposal.

References

-

ChemicalBook. (2024). 3-Methoxy-1,7-naphthyridin-8(7H)-one Properties and Suppliers.Link

-

Ojha, M., et al. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry. Link

-

BenchChem. (2025).[1] Protocol: Synthesis of Naphthyridine Derivatives via Gould-Jacobs Reaction.[1][7]Link

-

Press, N. J., et al. (2015).[8] Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor.[8][9] Journal of Medicinal Chemistry. Link

-

Google Patents. (2021). WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative.Link

-

Amin, S., et al. (2020).[10] A review on synthetic procedures and applications of phosphorus oxychloride (POCl3). ResearchGate. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ablelab.eu [ablelab.eu]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selective pde4 inhibitor: Topics by Science.gov [science.gov]

- 9. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note & Protocols: Strategic Functionalization of 3-methoxy-1,7-naphthyridin-8(7H)-one for Drug Design

Abstract: The 1,7-naphthyridin-8(7H)-one core is a privileged scaffold in modern drug discovery, frequently identified as a key "hinge-binding" motif in various enzyme inhibitors, particularly kinases.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for inhibitor design. This document provides a comprehensive guide to the strategic functionalization of a key derivative, 3-methoxy-1,7-naphthyridin-8(7H)-one. We present detailed, field-proven protocols for derivatization at three critical positions—N7, C4, and C3—explaining the mechanistic rationale behind each synthetic choice and its relevance to structure-activity relationship (SAR) studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel, potent, and selective therapeutic agents.

The 1,7-Naphthyridin-8(7H)-one Scaffold: A Privileged Core for Inhibitor Design

The 1,7-naphthyridin-8(7H)-one ring system is an isomeric analog of quinolone and a bioisostere of other important heterocyclic scaffolds like pteridinones and quinazolinones. Its value in medicinal chemistry stems from its ability to form multiple hydrogen bonds with the hinge region of ATP-binding sites in many protein kinases.[1] The lactam moiety (the pyridinone ring) provides a crucial hydrogen bond donor (N7-H) and acceptor (C8=O), which anchors the molecule in the active site.

The starting material, 3-methoxy-1,7-naphthyridin-8(7H)-one , offers several strategic advantages:

-

The Methoxy Group (C3-OCH₃): This group can serve two purposes. It can act as a metabolic blocking group or be used to explore interactions in hydrophobic sub-pockets of a target protein. Critically, it can also be unmasked to reveal a 3-hydroxy group, introducing a potent hydrogen bond donor.

-

Reactive Sites: The scaffold possesses several positions amenable to diversification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Below is the core structure with key positions for functionalization highlighted.

Caption: Key functionalization pathways for the naphthyridinone scaffold.

Key Functionalization Protocols & Mechanistic Rationale

This section provides detailed, step-by-step protocols for the most critical transformations. The causality behind reagent and condition selection is explained to ensure robust and reproducible outcomes.

C4-Position: Halogenation and Cross-Coupling for Maximum Diversity

The C4 position is often a vector for achieving selectivity and potency, as substituents here can probe deeper, less conserved pockets of an active site. The most robust strategy is a two-step sequence: electrophilic halogenation to install a reactive handle, followed by palladium-catalyzed cross-coupling. [3] Step 1: Electrophilic Bromination at C4

-

Rationale: The 1,7-naphthyridin-8(7H)-one ring is electron-deficient, making electrophilic aromatic substitution challenging. [4]However, the pyridinone ring is sufficiently activated for halogenation. N-Bromosuccinimide (NBS) is an ideal source of electrophilic bromine; it is crystalline, easy to handle, and the reaction is generally clean. [5]Acetonitrile is a common solvent as it effectively solubilizes the starting material and NBS without competing in the reaction.

-

Protocol: Synthesis of 4-bromo-3-methoxy-1,7-naphthyridin-8(7H)-one

-

To a stirred solution of 3-methoxy-1,7-naphthyridin-8(7H)-one (1.0 eq) in anhydrous acetonitrile (0.1 M), add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Stir the mixture at 50 °C and monitor the reaction progress by LC-MS. The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature. A precipitate of the product should form.

-

Filter the solid, wash with cold acetonitrile (2 x 10 mL), and then with diethyl ether (2 x 10 mL).

-

Dry the solid under vacuum to afford the desired 4-bromo product as a white to off-white solid.

-

Characterization: Confirm structure by ¹H NMR (disappearance of the C4-H singlet) and mass spectrometry (presence of the characteristic bromine isotope pattern).

-

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

-

Rationale: The Suzuki-Miyaura reaction is one of the most versatile C-C bond-forming reactions in modern organic synthesis due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids and esters. [6][7]For an electron-deficient heteroaryl bromide, a palladium(0) catalyst with an electron-rich, bulky phosphine ligand (e.g., XPhos) is highly effective. [8]The ligand facilitates the rate-limiting oxidative addition step and subsequent reductive elimination. [9][10]A base, such as potassium phosphate (K₃PO₄), is required for the transmetalation step. [8]A dioxane/water solvent system is commonly used to dissolve both the organic and inorganic reagents.

-

Protocol: General Procedure for Suzuki-Miyaura Coupling at C4

-

In a reaction vial, combine 4-bromo-3-methoxy-1,7-naphthyridin-8(7H)-one (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

-

Add a pre-mixed solution of the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., XPhos, 10 mol%) in anhydrous dioxane (0.1 M).

-

Add water (typically 10-25% of the dioxane volume).

-

Seal the vial and purge with argon or nitrogen for 5-10 minutes.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours, monitoring by LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol or hexanes/ethyl acetate) to yield the pure C4-functionalized product.

-

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-methoxy-4-phenyl-1,7-naphthyridin-8(7H)-one | 85 |

| 2 | 4-Fluorophenylboronic acid | 4-(4-fluorophenyl)-3-methoxy-1,7-naphthyridin-8(7H)-one | 91 |

| 3 | Pyridin-3-ylboronic acid | 3-methoxy-4-(pyridin-3-yl)-1,7-naphthyridin-8(7H)-one | 78 |

| 4 | 1-Methyl-1H-pyrazol-4-ylboronic acid | 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-1,7-naphthyridin-8(7H)-one | 82 |

N7-Position: Alkylation for Modulating Physicochemical Properties

The N7-amide proton is an excellent handle for introducing substituents that typically point towards the solvent-exposed region of an active site. N-alkylation can improve solubility, cell permeability, and metabolic stability, or introduce vectors for further functionalization.

-

Rationale: The N7-proton is acidic and can be readily deprotonated by a moderately strong base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). Cesium carbonate is often preferred as the larger cation can lead to a "naked" and more nucleophilic anion, accelerating the subsequent Sₙ2 reaction with an alkyl halide. [11]Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation.

-

Protocol: General Procedure for N7-Alkylation

-

To a solution of 3-methoxy-1,7-naphthyridin-8(7H)-one (1.0 eq) in anhydrous DMF (0.2 M), add cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide; 1.2 eq) dropwise.

-

Heat the reaction to 60 °C and stir until the starting material is consumed as monitored by LC-MS (typically 2-4 hours).

-

Work-up: Cool the reaction mixture and pour it into ice-water. A precipitate will often form. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Collect the solid by filtration or combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude material by flash column chromatography or recrystallization to obtain the desired N7-alkylated product.

-

| Entry | Alkyl Halide | Product | Yield (%) |

| 1 | Ethyl iodide | 7-ethyl-3-methoxy-1,7-naphthyridin-8(7H)-one | 92 |

| 2 | Benzyl bromide | 7-benzyl-3-methoxy-1,7-naphthyridin-8(7H)-one | 88 |

| 3 | 1-bromo-2-methoxyethane | 7-(2-methoxyethyl)-3-methoxy-1,7-naphthyridin-8(7H)-one | 85 |

C3-Position: O-Demethylation to Unmask a Hydrogen Bond Donor

The 3-methoxy group can be cleaved to reveal a 3-hydroxy group. This transformation is critical when a hydrogen bond donor is required for potent target engagement, fundamentally altering the pharmacophore.

-

Rationale: The cleavage of aryl methyl ethers is a classic transformation. Boron tribromide (BBr₃) is a highly effective Lewis acid for this purpose. It coordinates to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. The reaction must be performed under strictly anhydrous conditions at low temperatures, as BBr₃ reacts violently with water.

-

Protocol: Synthesis of 3-hydroxy-1,7-naphthyridin-8(7H)-one

-

SAFETY NOTE: Boron tribromide is highly corrosive and moisture-sensitive. This procedure must be performed in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen).

-

Suspend 3-methoxy-1,7-naphthyridin-8(7H)-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.05 M).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (3.0 eq) dropwise via syringe.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Work-up: Carefully and slowly quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated sodium bicarbonate (NaHCO₃) solution.

-

Stir for 1 hour until all solids have dissolved.

-

Extract the aqueous layer with a 10% methanol in DCM solution (5 x 50 mL).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by trituration with diethyl ether or by column chromatography.

-

Summary and Conclusion

The 3-methoxy-1,7-naphthyridin-8(7H)-one scaffold is a versatile and highly valuable starting point for the design of enzyme inhibitors. This guide outlines robust and reproducible protocols for its strategic functionalization at the C4, N7, and C3 positions. By employing a logical sequence of electrophilic halogenation, palladium-catalyzed cross-coupling, N-alkylation, and O-demethylation, medicinal chemists can efficiently generate diverse libraries of compounds. This systematic approach enables the thorough exploration of structure-activity relationships, paving the way for the discovery of novel drug candidates with optimized potency, selectivity, and pharmacokinetic profiles.

References

-

Johansson, M. H., et al. (2016). Design and evaluation of 1,7-naphthyridones as novel KDM5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4492-4496. [Link]

-

Hrovat, D. A., et al. (2013). Rh(III)-Catalyzed C–H Activation and Double Directing Group Strategy for the Regioselective Synthesis of Naphthyridinones. Journal of the American Chemical Society, 135(39), 14492-14495. [Link]

-

Cid, C., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 54(22), 7899-7910. [Link]

-

Ghavimi, B., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. [Link]

-

Hrovat, D. A., et al. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Journal of the American Chemical Society, 135(39), 14492-5. [Link]

-

Wortmann, L., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 1-15. [Link]

-

Norman, M. H., et al. (2005). Inhibition of Tpl2 kinase and TNF-alpha production with 1,7-naphthyridine-3-carbonitriles: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 15(23), 5288-5292. [Link]

-

Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Omega, 6(36), 23467-23475. [Link]

-

Li, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(2), 356-363. [Link]

-

Alvarez-Pérez, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4487. [Link]

-

Bruno, N. C., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 48(31), 5533-5536. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wang, D., et al. (2022). Rh(III)-Catalyzed Dual C–H Activation/Cascade Annulation of Benzimidates and CF3-Imidoyl Sulfoxonium Ylides for the Synthesis of Trifluoromethyl-Decorated Benzo[de]n[12][13]aphthyridines. Organic Letters, 24(49), 9114-9119. [Link]

-

Chen, Y.-H., et al. (2023). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Molecules, 28(22), 7586. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

-

Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

-

Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(1), 2-25. [Link]

-

Liu, W., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[2][14]aphthyrin-5(6H)-one. Tetrahedron, 72(1), 125-131. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ResearchGate. (2023). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

ResearchGate. (2023). Palladium nanoparticles on carbon nanotubes as catalysts of cross-coupling reactions. [Link]

-

Lorpaiboon, W., & Bovonsombat, P. (2021). Halogen bond-induced electrophilic aromatic halogenations. Organic & Biomolecular Chemistry, 19(35), 7518-7534. [Link]

-

YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

-

Sairam, S., et al. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 13(1), 1-17. [Link]

-

Wikipedia. (n.d.). Electrophilic halogenation. [Link]

-

Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

-

Chen, Y., et al. (2013). discovery and SAR study of 1H-imidazo[4,5-h]n[12][15]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(5), 1449-1453. [Link]

-

Luffer-Atlas, D., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 58(17), 6849-6861. [Link]

-

YouTube. (2024). C-H activation at remote positions. [Link]

-

Chemistry LibreTexts. (2019). 18.3 Aromatic Halogenation. [Link]

-

ResearchGate. (2024). Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS). [Link]

-

Wolniak, M. (1982). ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE. HETEROCYCLES, 19(2), 339-361. [Link]

-

PubChem. (n.d.). 1,7-Naphthyridine. [Link]

-

Sellstedt, M., et al. (2013). A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Organic Letters, 15(19), 5114-5117. [Link]

-

Timári, I., et al. (2018). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 23(4), 846. [Link]

-

Kumar, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1279-1303. [Link]

-

Thomas, C., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 702. [Link]

-

Bunker, K. D., & Nukui, S. (2005). 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 11), o3896–o3898. [Link]

-

Abás, S., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(19), 6592. [Link]

-

Ibrahim, S. R., & Mohamed, G. A. (2015). O-demethylation and sulfation of 7-methoxylated flavanones by Cunninghamella elegans. Phytochemistry Letters, 14, 1-5. [Link]

Sources

- 1. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Tpl2 kinase and TNF-alpha production with 1,7-naphthyridine-3-carbonitriles: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and evaluation of 1,7-naphthyridones as novel KDM5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]